2H-1-Benzopyran-2-one, 6-(1,1-dimethylethyl)-
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Overview
Description
2H-1-Benzopyran-2-one, 6-(1,1-dimethylethyl)- is a chemical compound belonging to the benzopyran family. Benzopyrans are known for their diverse biological activities and are commonly found in natural products. This particular compound is characterized by the presence of a 6-(1,1-dimethylethyl) group, which can influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one, 6-(1,1-dimethylethyl)- can be achieved through various synthetic routes. One common method involves the Knoevenagel condensation reaction, where an aldehyde or ketone reacts with a compound containing an active methylene group in the presence of a base. This reaction is followed by cyclization to form the benzopyran structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2H-1-Benzopyran-2-one, 6-(1,1-dimethylethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzopyran ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives .
Scientific Research Applications
2H-1-Benzopyran-2-one, 6-(1,1-dimethylethyl)- has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of corrosion inhibitors and other industrial applications.
Mechanism of Action
The mechanism of action of 2H-1-Benzopyran-2-one, 6-(1,1-dimethylethyl)- involves its interaction with specific molecular targets and pathways. For example, it may act as an antioxidant by scavenging free radicals and protecting cells from oxidative damage. The compound’s structure allows it to interact with various enzymes and receptors, influencing biological processes .
Comparison with Similar Compounds
Similar Compounds
2H-1-Benzopyran-2-one, 6-methyl-: This compound has a methyl group instead of a 6-(1,1-dimethylethyl) group.
2H-1-Benzopyran-2-one, 6-amino-: Contains an amino group at the 6-position.
2H-1-Benzopyran, 6,7-dimethoxy-2,2-dimethyl-: Features dimethoxy groups at the 6 and 7 positions and a dimethyl group at the 2 position
Uniqueness
The presence of the 6-(1,1-dimethylethyl) group in 2H-1-Benzopyran-2-one, 6-(1,1-dimethylethyl)- imparts unique chemical and biological properties compared to its analogs. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other benzopyran derivatives .
Properties
CAS No. |
267901-30-4 |
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Molecular Formula |
C13H14O2 |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
6-tert-butylchromen-2-one |
InChI |
InChI=1S/C13H14O2/c1-13(2,3)10-5-6-11-9(8-10)4-7-12(14)15-11/h4-8H,1-3H3 |
InChI Key |
XYQHPCQMXRPNPG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)OC(=O)C=C2 |
Origin of Product |
United States |
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